Diethyl(2-iodoethyl)amine hydroiodide

Catalog No.
S3169657
CAS No.
879659-60-6
M.F
C6H15I2N
M. Wt
355.002
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(2-iodoethyl)amine hydroiodide

CAS Number

879659-60-6

Product Name

Diethyl(2-iodoethyl)amine hydroiodide

IUPAC Name

N,N-diethyl-2-iodoethanamine;hydroiodide

Molecular Formula

C6H15I2N

Molecular Weight

355.002

InChI

InChI=1S/C6H14IN.HI/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H

InChI Key

PYJIENIOICTQIP-UHFFFAOYSA-N

SMILES

CCN(CC)CCI.I

solubility

not available

Application in Crystallography

Scientific Field: Crystallography and Structural Chemistry

Summary of Application: Diethyl(2-iodoethyl)amine hydroiodide is used in the synthesis of Schiff bases, which are integral to crystallography studies due to their complexation with metals and subsequent crystalline structure formation .

Methods of Application: The compound is utilized to form Schiff bases through condensation reactions. These bases are then crystallized, and their structures are analyzed using single-crystal X-ray diffraction techniques .

Results and Outcomes: The study revealed detailed crystallographic information, including bond lengths and angles, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry and Pharmacology

Summary of Application: In medicinal chemistry, Diethyl(2-iodoethyl)amine hydroiodide derivatives exhibit potential biological activities, including antioxidant, analgesic, antibacterial, cytotoxic, antidiabetic, and anti-inflammatory properties .

Methods of Application: The compound is used to synthesize various Schiff bases, which are then subjected to biological assays to evaluate their therapeutic efficacy and mechanism of action .

Results and Outcomes: The synthesized compounds showed promising results in preclinical studies, indicating their potential as lead compounds for drug development .

Application in Molecular Docking

Scientific Field: Bioinformatics and Computational Biology

Summary of Application: Diethyl(2-iodoethyl)amine hydroiodide is used in molecular docking studies to predict the interaction between Schiff base ligands and biological targets such as receptors and enzymes .

Methods of Application: The compound is incorporated into ligands that are computationally docked onto target proteins, using software to simulate and analyze the binding affinity and stability .

Results and Outcomes: Molecular docking results suggest that the synthesized Schiff bases have good potential as therapeutic agents due to their affinity for active sites of specific receptors .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of Application: Schiff base metal complexes derived from Diethyl(2-iodoethyl)amine hydroiodide are used in analytical applications, serving as sensitive and selective sensors for various ions and molecules .

Methods of Application: The compound forms chelates with metal ions, which can be analyzed using spectroscopic methods to detect and quantify analytes .

Results and Outcomes: The metal complexes exhibit unique spectral properties that enable the detection of trace amounts of substances, making them valuable in environmental monitoring and diagnostics .

Application in Material Science

Scientific Field: Material Science

Summary of Application: Diethyl(2-iodoethyl)amine hydroiodide is involved in the synthesis of materials with specific optical and electronic properties for use in advanced technological applications .

Methods of Application: The compound is used to create Schiff base ligands that form complexes with metals, altering their electronic structure and resulting in materials with desired characteristics .

Results and Outcomes: The materials developed show potential for use in electronic devices, sensors, and other applications where their unique properties can be leveraged .

Application in Environmental Science

Scientific Field: Environmental Science

Summary of Application: Diethyl(2-iodoethyl)amine hydroiodide-derived Schiff bases are explored for their ability to remediate environmental pollutants through complexation and catalysis .

Methods of Application: The compound is used to synthesize ligands that bind to pollutants, facilitating their breakdown or removal from the environment .

Results and Outcomes: Studies indicate that these compounds can effectively reduce the concentration of pollutants, offering a promising approach to environmental cleanup .

Diethyl(2-iodoethyl)amine hydroiodide is an organic compound characterized by the presence of a diethylamine group attached to a 2-iodoethyl moiety, along with hydroiodic acid. Its molecular formula is C6H15I2NC_6H_{15}I_2N and it has a molecular weight of approximately 355 g/mol. The compound appears as a crystalline solid and is soluble in polar solvents due to the presence of the hydroiodide group, which enhances its ionic character.

There is no current information available on the specific mechanism of action of Diethyl(2-iodoethyl)amine hydroiodide in any biological system.

Due to the limited information on this specific compound, it is advisable to handle it with caution and assume similar hazards as other quaternary ammonium salts. These can include:

  • Skin and eye irritation: Contact with the skin or eyes can cause irritation.
  • Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
  • Environmental hazard: Quaternary ammonium salts can be toxic to aquatic organisms [].
, primarily due to the reactive iodine atom. Key types of reactions include:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of derivatives such as azidoethylamine or cyanoethylamine.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

  • From Substitution Reactions: Azidoethylamine derivatives, cyanoethylamine derivatives, and thioethylamine derivatives.
  • From Oxidation/Reduction: Various oxidized or reduced forms depending on the specific reagents and conditions used.

The synthesis of diethyl(2-iodoethyl)amine hydroiodide typically involves the following steps:

  • Reaction of Diethylamine with 2-Iodoethanol: This reaction occurs in the presence of hydroiodic acid, facilitating the formation of the desired product.
  • Control of Reaction Conditions: Temperature and pH must be carefully monitored to ensure high purity and yield.
  • Purification Steps: Techniques such as distillation and crystallization are often employed to isolate the final product.

In industrial settings, large-scale batch reactors are utilized to optimize production efficiency.

Diethyl(2-iodoethyl)amine hydroiodide finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds.
  • Medicinal Chemistry: The compound is explored for potential use in drug development due to its reactivity.
  • Industrial Chemistry: It is used in producing specialty chemicals and materials, including polymers and coatings.

Similar Compounds: Comparison with Other Compounds

Diethyl(2-iodoethyl)amine hydroiodide can be compared with several similar compounds:

Compound NameStructureUnique Features
Diethyl(2-bromoethyl)amine hydrobromideC6H15BrNC_6H_{15}BrNContains bromine; less reactive than iodine.
Diethyl(2-chloroethyl)amine hydrochlorideC6H15ClNC_6H_{15}ClNContains chlorine; lower polarizability compared to iodine.
Diethyl(2-fluoroethyl)amine hydrofluorideC6H15FNC_6H_{15}FNContains fluorine; stronger C-F bonds make it less reactive than iodine.

Uniqueness

Diethyl(2-iodoethyl)amine hydroiodide is unique among these compounds due to the larger size and higher polarizability of iodine compared to bromine, chlorine, or fluorine. This feature enhances its reactivity in substitution reactions, making it a more versatile reagent in organic synthesis.

Dates

Last modified: 04-15-2024

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